

Scale-up synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

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Compound of Interest

Compound Name: 5-Fluorobenzo[d]oxazol-2(3H)-one

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An Application Note for the Scale-Up Synthesis of **5-Fluorobenzo[d]oxazol-2(3H)-one**

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Abstract

This document provides a comprehensive guide for the scale-up synthesis of **5-Fluorobenzo[d]oxazol-2(3H)-one**, a crucial heterocyclic scaffold in medicinal chemistry. The benzoxazolone nucleus is a key component in a wide range of biologically active compounds, including those with anticancer, analgesic, and neuroprotective properties.^{[1][2]} This application note details a robust and scalable protocol starting from 2-amino-4-fluorophenol, utilizing triphosgene as a practical phosgene equivalent. Emphasis is placed on process safety, reaction parameter optimization, and purification strategies suitable for larger-scale production. The causality behind experimental choices is explained to provide researchers and process chemists with the foundational knowledge required for successful implementation and potential further optimization.

Introduction and Strategic Overview

5-Fluorobenzo[d]oxazol-2(3H)-one is a vital intermediate in the synthesis of high-value pharmaceutical agents, notably as a scaffold for developing potent c-Met kinase inhibitors for cancer therapy.^[3] As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate can increase from grams to kilograms. This

transition necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible on a larger scale.

Common synthetic routes to benzoxazolones involve the cyclization of o-aminophenols with a carbonyl source.^[1] While direct phosgene gas is highly efficient, its extreme toxicity presents significant handling and safety challenges, making it unsuitable for most research and many manufacturing environments.^{[4][5]} Phosgene-free alternatives, such as reactions with urea or carbamates, offer improved safety profiles but often require harsh conditions or result in lower yields.^{[1][6]}

This guide focuses on a balanced approach: the use of triphosgene (bis(trichloromethyl) carbonate). As a stable, crystalline solid, triphosgene is a safer and more manageable precursor to phosgene *in situ*. The protocol is designed to be self-validating, incorporating critical safety measures, in-process controls, and rigorous analytical characterization to ensure the final product meets the high-purity standards required for drug development.

The Synthetic Pathway: Mechanism and Rationale

The selected synthesis proceeds via the reaction of 2-amino-4-fluorophenol with triphosgene in the presence of a non-nucleophilic base.

Reaction Mechanism

The reaction mechanism involves two key stages:

- Formation of the Isocyanate Intermediate: Triphosgene, in the presence of a base like triethylamine, slowly releases phosgene *in situ*. The more nucleophilic amine group of 2-amino-4-fluorophenol attacks the carbonyl carbon of the generated phosgene. Subsequent elimination of HCl (neutralized by the base) forms a transient carbamoyl chloride, which then rapidly eliminates a second molecule of HCl to yield 4-fluoro-2-isocyanatophenol.
- Intramolecular Cyclization: The hydroxyl group of the isocyanate intermediate then performs an intramolecular nucleophilic attack on the isocyanate carbon. This cyclization step forms the stable five-membered heterocyclic ring of **5-Fluorobenzo[d]oxazol-2(3H)-one**.

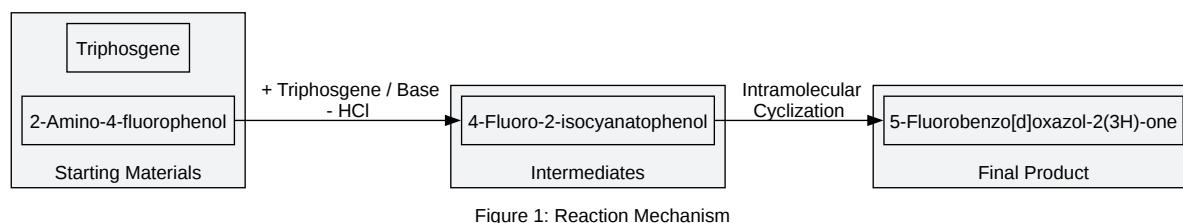


Figure 1: Reaction Mechanism

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Caption: Figure 1: Reaction Mechanism

Rationale for Reagent and Condition Selection

- Starting Material: 2-Amino-4-fluorophenol is the logical precursor, containing the requisite amine and phenol functionalities in the correct ortho orientation for cyclization.[7]
- Carbonyl Source: Triphosgene is chosen for its reactivity, which is comparable to phosgene, and its solid state, which significantly mitigates handling risks. One mole of triphosgene delivers three moles of phosgene, making it an efficient reagent.[8]
- Base: Triethylamine (TEA) is a common and cost-effective acid scavenger. It effectively neutralizes the two equivalents of HCl produced during the reaction, driving the equilibrium towards the product. Its boiling point allows for easy removal during work-up.
- Solvent: Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the starting materials and intermediates, is inert under the reaction conditions, and has a relatively low boiling point for straightforward removal.
- Temperature Control: The reaction is highly exothermic. The initial addition of triphosgene is performed at 0-5 °C to control the rate of phosgene generation and prevent dangerous temperature spikes or side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

Safety Protocol for Triphosgene Handling

CRITICAL: Triphosgene is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[\[9\]](#)[\[10\]](#)[\[11\]](#) It decomposes in the presence of moisture to release phosgene and HCl.[\[11\]](#)[\[12\]](#) All operations must be performed in a certified, high-performance chemical fume hood.

- Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly fitting safety goggles, a face shield, and double-layered gloves (nitrile over vinyl) are mandatory.[\[9\]](#)
- Engineering Controls: Work must be conducted in a chemical fume hood with a certified face velocity. A phosgene sensor should be installed in the lab as an additional safety measure.[\[9\]](#)
- Dispensing: Weigh and dispense triphosgene within the fume hood. Avoid generating dust. Use dedicated spatulas and glassware.
- Quenching & Decontamination: Any residual triphosgene in the reaction vessel or on equipment must be quenched. A solution of sodium hydroxide or ammonia in water can be used to decompose it into non-toxic products.
- Accidental Spills: In case of a spill, evacuate the area. For small spills within the fume hood, cover with an absorbent material and carefully treat with a basic solution before disposal.[\[13\]](#)
- Waste Disposal: All triphosgene-contaminated waste must be treated as hazardous and disposed of according to institutional and local regulations.

Detailed Scale-Up Protocol

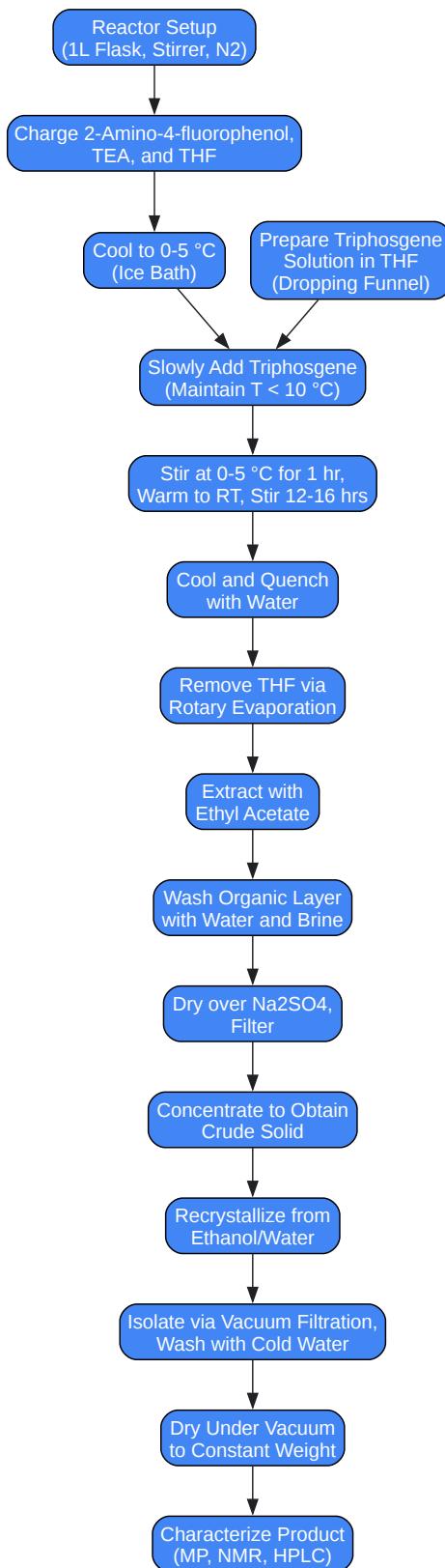
This protocol describes a synthesis yielding approximately 15-20 grams of the final product. The quantities can be scaled linearly, but thermal effects must be carefully considered at larger volumes.

Materials and Equipment

Reagent/Material	M.W. (g/mol)	Quantity	Moles	Purity
2-Amino-4-fluorophenol	127.12	12.7 g	0.10	>98%
Triphosgene	296.75	10.9 g	0.0367	>98%
Triethylamine (TEA)	101.19	28 mL	0.20	>99%
Tetrahydrofuran (THF)	-	500 mL	-	Anhydrous
Ethyl Acetate	-	400 mL	-	Reagent Grade
Saturated NaCl (Brine)	-	200 mL	-	-

- Equipment: 1 L three-neck round-bottom flask, mechanical overhead stirrer, 125 mL pressure-equalizing dropping funnel, thermocouple thermometer, nitrogen inlet/outlet, ice-water bath, rotary evaporator, Büchner funnel, and vacuum flask.

Experimental Workflow

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Caption: Figure 2: Overall Process Workflow

Step-by-Step Procedure

- **Reactor Setup:** Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is under a gentle flow of nitrogen.
- **Charge Reagents:** To the flask, add 2-amino-4-fluorophenol (12.7 g, 0.10 mol) and anhydrous THF (250 mL). Stir until all solids dissolve. Add triethylamine (28 mL, 0.20 mol).
- **Cooling:** Cool the resulting solution to 0-5 °C using an ice-water bath.
- **Prepare Triphosgene Solution:** In a separate dry flask, carefully dissolve triphosgene (10.9 g, 0.0367 mol) in anhydrous THF (150 mL). Transfer this solution to the dropping funnel. (CAUTION: Perform in fume hood).
- **Controlled Addition:** Add the triphosgene solution dropwise to the stirred reaction mixture over 60-90 minutes. It is critical to maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
- **Reaction:** After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.
- **Work-up & Quenching:** Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of deionized water to quench any unreacted phosgenating species.
- **Solvent Removal & Extraction:** Remove the bulk of the THF using a rotary evaporator. To the remaining aqueous slurry, add ethyl acetate (200 mL) and stir until the solid product dissolves in the organic layer. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 100 mL).
- **Washing:** Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove salts and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an off-white solid.

- Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystal formation.
- Isolation and Final Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results and Characterization

Parameter	Expected Result
Yield	13.0 - 14.5 g (85 - 95%)
Appearance	White to off-white crystalline solid
Melting Point	168-171 °C
Purity (HPLC)	>99%

- ^1H NMR (400 MHz, DMSO-d₆): δ 11.75 (s, 1H, NH), 7.20 (dd, J = 8.8, 5.2 Hz, 1H), 7.05 (dd, J = 8.8, 2.8 Hz, 1H), 6.90 (td, J = 8.8, 2.8 Hz, 1H).
- ^{13}C NMR (101 MHz, DMSO-d₆): δ 156.1 (d, J = 235.6 Hz, C-F), 154.5 (C=O), 143.2, 130.1, 111.8 (d, J = 9.7 Hz), 109.8 (d, J = 24.5 Hz), 98.9 (d, J = 28.1 Hz).
- FT-IR (KBr, cm⁻¹): 3250-3000 (N-H stretch), 1765 (C=O stretch), 1620, 1500 (aromatic C=C stretch), 1250 (C-F stretch).

Conclusion

This application note presents a reliable and scalable method for the synthesis of **5-Fluorobenzo[d]oxazol-2(3H)-one**. By employing triphosgene under controlled conditions, this protocol balances high yield and purity with manageable safety precautions, making it suitable for producing kilogram quantities of this important pharmaceutical intermediate. The detailed procedural steps and analytical specifications provide a solid framework for researchers and drug development professionals to confidently implement this synthesis in their laboratories and pilot plants.

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